

# Application Notes and Protocols for BMS-986143

## In Vitro Assays

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### Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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## Introduction

**BMS-986143** is a potent and reversible oral inhibitor of Bruton's tyrosine kinase (BTK).<sup>[1][2]</sup> BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for autoimmune diseases.<sup>[3]</sup> **BMS-986143** has demonstrated high selectivity and efficacy in various in vitro models, effectively blocking B-cell activation and inflammatory cytokine production. These application notes provide detailed protocols for key in vitro assays to evaluate the activity of **BMS-986143**.

## Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **BMS-986143** across various enzymatic and cellular assays.

Table 1: Enzymatic Activity of **BMS-986143**

Target Kinase	IC <sub>50</sub> (nM)
BTK	0.26
TEC	3
BLK	5
BMX	7
TXK	10
FGR	15
YES1	19
ITK	21

Data sourced from MedchemExpress and InvivoChem.[1][4]

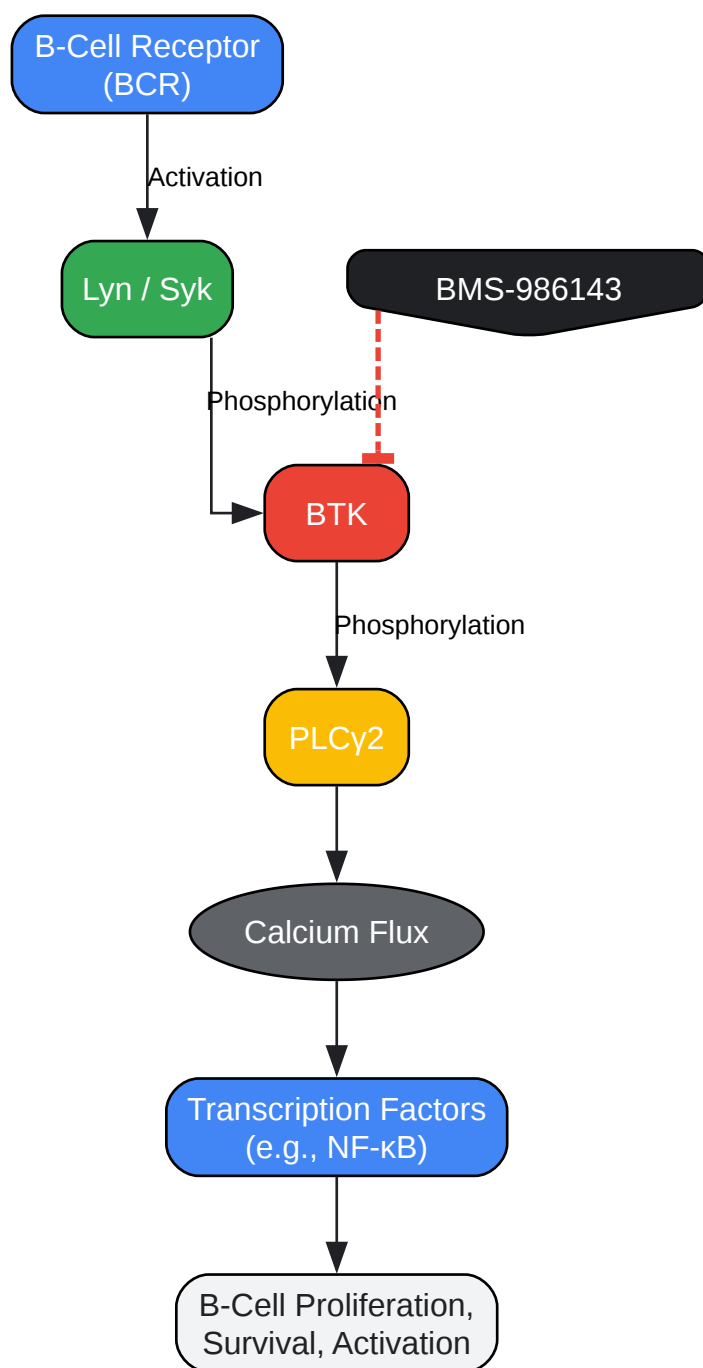
Table 2: Cellular Activity of **BMS-986143**

Assay Description	Cell Type	IC <sub>50</sub> (nM)
BTK Inhibition (Ramos Cellular Assay)	Ramos B Cells	6.9 ± 3.4
BTK Inhibition (Human Whole Blood)	Human Whole Blood	25 ± 19
Calcium Flux Inhibition	Ramos B Cells	7 ± 3
B Cell Proliferation Inhibition	Human Peripheral B Cells	1 ± 0.4
CD86 Surface Expression Inhibition	Human Peripheral B Cells	1 ± 0.5
TNFα Inhibition (FcγR Signaling)	Human PBMCs	2
CD63 Expression Inhibition (FcεRI Signaling)	Human Basophils (Whole Blood)	54

Data sourced from MedchemExpress and InvivoChem.[1][4]

## Signaling Pathway

**BMS-986143** primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, which in turn activates downstream signaling molecules like phospholipase C  $\gamma$ 2 (PLC $\gamma$ 2), leading to calcium mobilization and the activation of transcription factors that drive B-cell proliferation, differentiation, and survival. By inhibiting BTK, **BMS-986143** blocks these downstream events.



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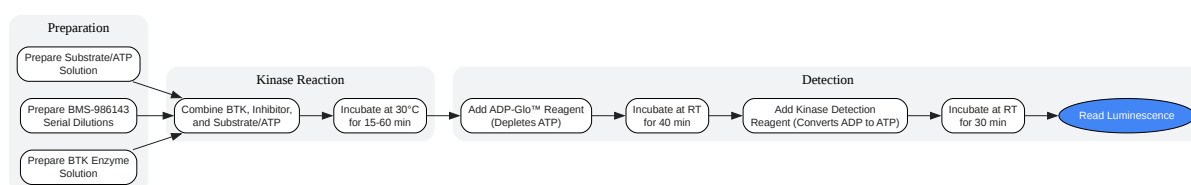
Caption: BTK Signaling Pathway Inhibition by **BMS-986143**.

## Experimental Protocols

### BTK Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of **BMS-986143** against purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Workflow:



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Caption: General workflow for an in vitro BTK kinase inhibition assay.

Materials:

- Recombinant active BTK enzyme
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 2mM MnCl<sub>2</sub>, 50μM DTT)[5]
- Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[6]
- ATP
- **BMS-986143**
- ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

- 384-well assay plates

#### Procedure:

- Prepare a 2X BTK enzyme solution in Kinase Assay Buffer.
- Prepare a substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be close to the  $K_m$  for BTK.
- Prepare serial dilutions of **BMS-986143** in DMSO, then dilute further in Kinase Assay Buffer.
- To a 384-well plate, add the inhibitor solution.
- Add the 2X BTK enzyme solution to initiate the pre-incubation with the inhibitor.
- Initiate the kinase reaction by adding the substrate/ATP mix. The final reaction volume is typically 5-25  $\mu$ L.[\[7\]](#)
- Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).
- Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay manufacturer's protocol.[\[5\]](#) a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (incubate for 40 minutes at room temperature). b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes at room temperature).
- Read the luminescence on a plate reader.
- Calculate IC<sub>50</sub> values by fitting the data to a four-parameter logistic curve.

## Ramos B Cell Calcium Flux Assay

This assay measures the ability of **BMS-986143** to inhibit BCR-induced calcium mobilization in Ramos B cells, a human Burkitt's lymphoma cell line.

#### Materials:

- Ramos B cells

- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-3 AM)[8][9]
- **BMS-986143**
- BCR agonist (e.g., anti-human IgM F(ab')<sub>2</sub> fragments)
- Flow cytometer with UV excitation and dual-emission detection (for Indo-1) or a 488 nm laser (for Fluo-3).

Procedure:

- Culture Ramos B cells to a density of approximately  $1-2 \times 10^6$  cells/mL.
- Load the cells with a calcium-sensitive dye. For example, incubate cells with 1.5  $\mu$ M Indo-1 AM for 45 minutes at 37°C in the dark.[8]
- Wash the cells twice to remove excess dye and resuspend in an appropriate buffer (e.g., RPMI with 2% FCS and 25mM HEPES).[8]
- Pre-incubate the dye-loaded cells with various concentrations of **BMS-986143** or vehicle (DMSO) for 30-60 minutes at 37°C.
- Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
- Add the BCR agonist (e.g., anti-IgM) to the cell suspension while continuing to acquire data.
- Record the fluorescence signal for a total of 3-5 minutes to capture the peak calcium flux and subsequent return to baseline.
- Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence over time. The inhibitory effect of **BMS-986143** is determined by the reduction in the peak fluorescence ratio compared to the vehicle control.
- Calculate the IC<sub>50</sub> value from the dose-response curve.

## Human Peripheral Blood Mononuclear Cell (PBMC) TNF $\alpha$ Release Assay

This protocol determines the potency of **BMS-986143** in inhibiting Fc $\gamma$  receptor-driven TNF $\alpha$  production from human PBMCs.

### Materials:

- Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation. [\[10\]](#)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS).
- **BMS-986143**
- Stimulant: Plate-bound immune complexes (e.g., human IgG).
- Human TNF $\alpha$  ELISA kit.

### Procedure:

- Coat a 96-well plate with human IgG and incubate overnight at 4°C. Wash the plate to remove unbound IgG.
- Isolate PBMCs from healthy donor blood.
- Resuspend PBMCs in culture medium at a concentration of  $1 \times 10^6$  cells/mL.
- Add the PBMC suspension to the IgG-coated plate.
- Immediately add serial dilutions of **BMS-986143** or vehicle control to the wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Centrifuge the plate and collect the culture supernatants.
- Quantify the concentration of TNF $\alpha$  in the supernatants using a human TNF $\alpha$  ELISA kit according to the manufacturer's instructions.[\[11\]](#)

- Generate a dose-response curve and calculate the IC<sub>50</sub> value for TNF $\alpha$  inhibition.

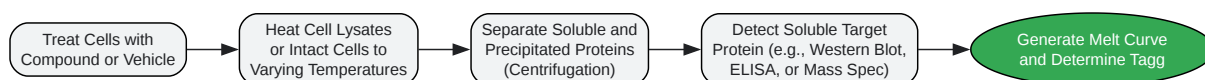
## Assays of Potential Interest (General Protocols)

While searches did not yield specific data for **BMS-986143** in the following assays, general protocols are provided for researchers interested in exploring broader compound activities.

### Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method to assess target engagement in a cellular environment.[12] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[12]

Workflow:



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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot Readout):

- Culture cells of interest and treat with **BMS-986143** or vehicle for a specified time.
- Harvest cells, wash, and resuspend in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).
- Cool the samples to room temperature.
- Lyse the cells (e.g., by freeze-thaw cycles).
- Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble target protein (BTK) in each sample by Western blot.
- Plot the band intensity against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

## TNF-induced Necroptosis Assay

Necroptosis is a form of programmed cell death mediated by RIPK1, RIPK3, and MLKL.[13]

This assay can be used to screen for inhibitors of this pathway.

Procedure (HT-29 Cells):

- Seed HT-29 human colon adenocarcinoma cells in a 96-well plate and allow them to adhere.
- Pre-treat cells with the test compound (e.g., **BMS-986143**) and a pan-caspase inhibitor (e.g., 20  $\mu$ M Z-VAD-FMK) for 1-2 hours. The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.
- Induce necroptosis by adding a combination of human TNF $\alpha$  (e.g., 20 ng/mL) and a Smac mimetic (e.g., 0.2  $\mu$ M SM-164).[8]
- Incubate for 18-24 hours.
- Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide (PI) and quantifying PI-positive (dead) cells via flow cytometry or fluorescence microscopy.
- A compound that inhibits necroptosis will result in a higher viability reading compared to the TNF $\alpha$ /Smac mimetic/Z-VAD-FMK treated control.

## RIPK1 Kinase Inhibition Assay

This is a biochemical assay to measure the direct inhibition of RIPK1 kinase activity.

Procedure:

- Recombinant human RIPK1 is incubated with the test compound (e.g., **BMS-986143**) in an assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- The kinase reaction is initiated by adding ATP and a suitable substrate, such as Myelin Basic Protein (MBP).
- The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at room temperature.
- The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, including radiometric assays with [ $\gamma$ -<sup>33</sup>P-ATP] or luminescence-based assays like ADP-Glo™.
- IC<sub>50</sub> values are determined from the dose-response curve.

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